molecular formula C10H8O4 B2842333 (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid CAS No. 113416-61-8

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

Cat. No. B2842333
CAS RN: 113416-61-8
M. Wt: 192.17
InChI Key: MNQJVITWJHOBFE-TWGQIWQCSA-N
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Description

Synthesis Analysis

The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors.


Molecular Structure Analysis

The molecular formula of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid is C10H8O4 . It has a molecular weight of 192.17 .

Scientific Research Applications

Asymmetric Synthesis

The asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, including derivatives similar to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, is an important method for producing enantiomerically enriched compounds. This process is essential for synthesizing common intermediates used in ACE inhibitors, showcasing its relevance in medicinal chemistry (Zhu et al., 2010).

Antifungal Properties

A derivative of (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, specifically the ligand (Z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has been synthesized and evaluated for its antifungal properties. This research highlights the compound's potential use in addressing fungal infections, particularly in the context of wood stain fungi like Mucor plumbeus (Paz et al., 2013).

Analgesic Activity

Studies have been conducted on substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, which involve reactions with 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. These compounds, closely related to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, exhibit analgesic activity, potentially offering alternative treatments for pain relief (Шипиловских et al., 2013).

Biocatalytic Reduction

Research involving the biocatalytic reduction of various 2-oxo acids, including (R)-2-hydroxy-4-oxo acids, indicates the potential of these compounds in the synthesis of enantiomerically pure products. This application is significant in the pharmaceutical industry for the production of high-purity compounds (Schummer et al., 1991).

Synthesis of Nonproteinogenic Amino Acids

The transformation of 2,4-dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid into corresponding (S)-2-amino acids using recombinant Escherichia coli cells is another notable application. This process is essential for synthesizing nonproteinogenic amino acids, which have significant implications in the development of novel pharmaceuticals (Fadnavis et al., 2006).

Enantioselective Deracemization

The deracemization of (±)-2-hydroxy-4-phenyl-3-butenoic acid, a compound structurally related to (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, highlights the potential of these compounds in producing single enantiomeric products. This process is valuable in synthesizing enantiopure compounds for pharmaceutical applications (Larissegger-Schnell et al., 2005).

properties

IUPAC Name

(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSEJLYYQDPRN-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid

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